Ethyl 5-(4-bromophenyl)-5-oxovalerate
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its role or use in various applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Specific Scientific Field
This compound is studied in the field of medical chemistry .
Application Summary
This compound is attractive to medical chemists as new antitumor agents due to their high inhibitory activity against the replication process of tumor cells .
Methods of Application
The compound was synthesized and the crystal structure of the resulting compound was established using SCXRD .
Results or Outcomes
The role of the halogen-π interaction on the formation of one-dimensional homochiral chains is revealed .
2. Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate
Specific Scientific Field
This compound is studied in the field of organic chemistry .
Application Summary
This compound is used in the synthesis of pyrroles, which are prevalent electron-rich heteroaromatic architectures found in the structures of numerous materials, drugs, and natural products .
Methods of Application
The synthetic route is based on a double chlorination of the pyrrolidine substrate followed by the base induced formation of both an imine and a nitrile oxide functionality .
Results or Outcomes
A yellow oil was obtained that was further purified by silica column chromatography to furnish pyrrole as a colorless solid .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards associated with it.
Future Directions
This involves discussing potential future research directions or applications of the compound.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational modeling. Please consult with a chemist or a relevant expert for detailed analysis.
properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZICQDGQRHVBLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645507 |
Source
|
Record name | Ethyl 5-(4-bromophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-bromophenyl)-5-oxovalerate | |
CAS RN |
898792-67-1 |
Source
|
Record name | Ethyl 5-(4-bromophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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